An In-depth Technical Guide to the Chemical Properties of 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine
An In-depth Technical Guide to the Chemical Properties of 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine, a halogenated heterocyclic compound, serves as a crucial monomer in the synthesis of advanced conductive polymers. Its unique structure, featuring a thieno[3,4-b]dioxine core with bromine substituents, imparts specific electronic and reactive properties that are of significant interest in the fields of materials science and organic electronics. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on delivering detailed technical information for laboratory and research purposes.
Core Chemical Properties
The fundamental chemical and physical properties of 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | References |
| Molecular Formula | C₆H₄Br₂O₂S | [1] |
| Molecular Weight | 299.97 g/mol | [1] |
| CAS Number | 174508-31-7 | [1][2] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 95-100 °C | [3] |
| Purity | >98.0% (GC) | |
| Solubility | No data available | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis
The primary synthetic route to 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine is through the bromination of 3,4-ethylenedioxythiophene (EDOT). While a detailed experimental protocol for this specific transformation is not widely published, a general and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Bromination of 3,4-Ethylenedioxythiophene (EDOT)
This protocol is a generalized procedure based on common organic synthesis techniques for the bromination of thiophenes.
Materials:
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3,4-Ethylenedioxythiophene (EDOT)
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N-Bromosuccinimide (NBS)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Acetonitrile)
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Inert gas (e.g., Argon or Nitrogen)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-ethylenedioxythiophene (1 equivalent) in the chosen anhydrous solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution. The addition of NBS can be exothermic, and maintaining a low temperature is crucial to control the reaction.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to consume any unreacted bromine.
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The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine.
Safety Precautions:
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N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
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Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Synthesis Workflow
Caption: Synthetic pathway for 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine.
Spectral Data
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine is expected to be simple due to the molecule's symmetry. A single singlet in the region of 4.0-4.5 ppm, corresponding to the four equivalent protons of the two methylene (-CH₂-) groups in the dihydrodioxine ring, is anticipated.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals:
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One signal for the two equivalent methylene carbons (-CH₂-).
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One signal for the two equivalent quaternary carbons attached to the bromine atoms.
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One signal for the two equivalent quaternary carbons of the thiophene ring that are part of the fusion with the dioxine ring.
Expected Mass Spectrometry Data
The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a triplet of peaks with relative intensities of approximately 1:2:1, corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br).
Reactivity and Applications
5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine is primarily utilized as a monomer for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives. The bromine atoms provide reactive sites for various cross-coupling reactions, such as Stille, Suzuki, or Kumada coupling, enabling the formation of conjugated polymers with tailored electronic properties.
The resulting polymers are known for their high conductivity, stability, and processability, making them suitable for a wide range of applications in organic electronics, including:
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Organic light-emitting diodes (OLEDs)
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Organic photovoltaic (OPV) cells
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Organic field-effect transistors (OFETs)
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Electrochromic devices
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Sensors
Signaling Pathways and Biological Activity
Currently, there is no published research available in the public domain detailing the specific biological activity of 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine or its involvement in any signaling pathways. Its primary area of application and research focus remains in materials science.
Conclusion
5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine is a valuable building block for the synthesis of conductive polymers with significant potential in organic electronics. This guide has provided a summary of its core chemical properties and a likely synthetic route. The lack of publicly available detailed experimental spectral data and biological studies highlights areas for future research and characterization of this important monomer. Researchers working with this compound are encouraged to perform thorough analytical testing to confirm its identity and purity.
